molecular formula C12H12N2O B15363107 N-(2-methoxyphenyl)pyridin-2-amine

N-(2-methoxyphenyl)pyridin-2-amine

Cat. No.: B15363107
M. Wt: 200.24 g/mol
InChI Key: YUZGFDNYKOYUCI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a pyridine ring attached to a 2-methoxyphenyl group

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-iodopyridine with 2-methoxyaniline under a nitrogen atmosphere. The reaction typically uses a palladium catalyst, a ligand such as BINAP, and a base like sodium tert-butoxide.

  • Direct Amination: Another approach is the direct amination of 2-methoxyphenylboronic acid with 2-bromopyridine using a copper catalyst and a base.

Industrial Production Methods: The industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form N-oxide derivatives.

  • Reduction: Reduction reactions can convert the pyridine nitrogen to a more reduced state.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Pyridine Derivatives: Formed through reduction reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-methoxyphenyl)pyridin-2-amine has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of materials and chemicals that require specific structural properties.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)pyridin-2-amine exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor, triggering a signaling cascade. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)acetamide

  • N-(2-methoxyphenyl)aniline

  • 2-Methoxyacetanilide

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(2-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H12N2O/c1-15-11-7-3-2-6-10(11)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14)

InChI Key

YUZGFDNYKOYUCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=N2

Origin of Product

United States

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